molecular formula C14H9ClF3NO2 B2608797 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide CAS No. 369-74-4

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide

Cat. No.: B2608797
CAS No.: 369-74-4
M. Wt: 315.68
InChI Key: MXSJAPIEXXAEKO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-11-6-5-8(7-10(11)14(16,17)18)19-13(21)9-3-1-2-4-12(9)20/h1-7,20H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSJAPIEXXAEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with salicylic acid derivatives under specific conditions. One common method includes the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The process may include steps like recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cancer Treatment

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide has shown promise as a therapeutic agent in oncology. It has been demonstrated to reduce tumor volume and increase tumor-free survival rates in preclinical models. The compound's mechanism involves targeting tumors that exhibit mutations in the Adenomatous Polyposis Coli (APC) gene or overexpression of β-catenin, both of which are linked to aberrant Wnt signaling .

Metabolic Disorders

Research indicates that compounds inhibiting the Wnt/Frizzled pathway, including this compound, may also have applications in treating metabolic diseases like type II diabetes and nonalcoholic fatty liver disease (NAFLD). By modulating this signaling pathway, the compound may help regulate metabolic processes and improve insulin sensitivity .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features, particularly the salicylamide moiety, which allows for multiple hydrogen bonding interactions. These interactions are crucial for the compound's binding affinity to target proteins involved in the Wnt signaling pathway .

In Vivo Studies

In vivo studies have demonstrated that derivatives of this compound exhibit improved pharmacokinetic properties when compared to their parent compounds. For instance, modifications that enhance oral bioavailability have resulted in increased plasma exposure without significant adverse effects over prolonged dosing periods .

Clinical Implications

Clinical trials exploring the use of this compound for cancer treatment have highlighted its potential as a part of combination therapies aimed at enhancing the efficacy of existing cancer treatments while minimizing side effects .

Summary Table of Applications

Application AreaSpecific Use CasesMechanism of Action
Cancer TreatmentReducing tumor growthInhibition of Wnt/Frizzled signaling
Metabolic DisordersType II diabetes, NAFLDModulation of metabolic pathways
Drug DevelopmentEnhancing bioavailabilityStructural modifications for better binding

Mechanism of Action

The compound exerts its effects primarily through the activation of histone acetyltransferase (HAT) activity, particularly targeting the p300/EP300/E1A binding protein. This activation leads to alterations in chromatin acetylation, which can influence gene expression and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substitution Patterns and Electronic Effects

The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent positions and electronic effects. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
Target Compound : this compound 4-Cl, 3-CF₃ 315.675 High lipophilicity due to -CF₃; moderate solubility in polar solvents
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide 5-Cl, 4-CF₃ 330.7 Strong antimicrobial activity against Desulfovibrio piger (64–66% biomass inhibition at 1.10 µmol/L)
2-Hydroxy-N-(3-trifluoromethylphenyl)benzamide 3-CF₃ 295.2 Reduced steric hindrance compared to target compound; lower logP
N-(3-Chloro-4-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide 3-Cl, 4-F, additional fluorination 516.8 Enhanced metabolic stability due to fluorine atoms; used in kinase inhibition studies

Key Observations :

  • Fluorinated analogs (e.g., 5-fluoro or 4-fluoro derivatives) exhibit improved metabolic stability but may suffer from reduced solubility .
Antimicrobial Activity:
  • The target compound’s analog, 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide , demonstrated potent activity against Desulfovibrio piger (64–66% biomass inhibition at 1.10 µmol/L) .
  • In contrast, 4-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide showed weaker inhibition (43–46%), highlighting the importance of trifluoromethyl placement .
Cytotoxicity:
  • Derivatives with meta-CF₃ groups (e.g., the target compound) exhibit higher cytotoxicity than those with para-CF₃ , likely due to optimized steric interactions with biological targets .

Physicochemical Properties

  • Solubility: The target compound’s logP (estimated ~3.5) is higher than non-CF₃ analogs (e.g., 2-hydroxy-N-phenylbenzamide, logP ~2.1), favoring lipid bilayer penetration but limiting aqueous solubility .
  • Thermal Stability : Trifluoromethyl groups enhance thermal stability, as seen in related polyimide precursors (e.g., 3-chloro-N-phenyl-phthalimide derivatives) .

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide, a compound with significant biological implications, has garnered attention in various research fields due to its interaction with critical biochemical pathways. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific findings.

Target of Action
The primary target of this compound is the p300 histone acetyltransferase (HAT) activity. This compound selectively activates p300 HAT, influencing chromatin structure and gene transcription.

Mode of Action
Upon binding to p300, the compound enhances its enzymatic activity, leading to significant alterations in gene expression patterns. These changes can affect various cellular processes, including cell growth, differentiation, and apoptosis.

Enzyme Interaction
this compound modulates enzyme activity significantly. It has been shown to interact with p300, a key enzyme in chromatin remodeling and gene regulation. The compound's binding enhances the acetylation of proteins like p53, which is crucial for regulating apoptosis.

Cellular Effects
The compound influences several cellular processes:

  • Cell Signaling: It alters signaling pathways that govern cell fate.
  • Gene Expression: Changes in acetylation patterns lead to altered transcriptional activity.
  • Apoptosis Induction: It has been observed to induce apoptosis in specific cell types by modulating p53 acetylation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits moderate cytotoxicity against various cancer cell lines. For example, it has shown potential in inhibiting the growth of breast cancer cells (MCF-7) and other tumorigenic cell lines through its action on histone acetyltransferases .

In Vivo Studies

Animal model studies indicate that lower doses of this compound can enhance cognitive functions and reduce symptoms associated with neurodegenerative diseases. The compound's effects vary significantly with dosage, highlighting its potential therapeutic window.

Case Studies

  • Cytotoxicity Against Cancer Cells
    • Study: Evaluated the effects of this compound on MCF-7 cells.
    • Findings: The compound exhibited IC50 values indicating moderate cytotoxicity, suggesting potential as an anticancer agent.
  • Neuroprotective Effects
    • Study: Investigated the impact on cognitive function in animal models.
    • Findings: At lower doses, the compound improved cognitive performance and reduced neurodegenerative symptoms.

Applications

This compound has several promising applications:

FieldApplication Description
Chemistry Used as a building block for synthesizing complex molecules.
Biology Investigated for its potential as an enzyme inhibitor and anticancer agent.
Medicine Explored for analgesic and anti-inflammatory properties.
Industry Utilized in agrochemical development due to its stability and reactivity .

Q & A

Q. Basic Activity Screening

  • Anticancer assays : Use MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Include positive controls (e.g., cisplatin) and solvent controls (DMSO ≤0.1% v/v).
  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .

Advanced Mechanistic Studies
For target validation, combine siRNA knockdown with rescue experiments. Surface plasmon resonance (SPR) quantifies binding affinity to proposed targets (e.g., histone acetyltransferases). Include isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .

How do structural modifications (e.g., substituent variations) impact its metabolic stability?

Basic SAR Insights
The trifluoromethyl (-CF3_3) and chloro (-Cl) groups enhance metabolic stability by reducing oxidative degradation in hepatic microsomes. Replacing the phenolic -OH with methoxy (-OCH3_3) decreases solubility but increases plasma half-life in rodent models .

Advanced Computational Modeling
Density functional theory (DFT) predicts electron distribution and metabolic "soft spots." Introduce fluorine at the 5-position of the benzamide ring to block CYP3A4-mediated oxidation. Pharmacokinetic studies in CYP-humanized mice validate predictions .

What strategies mitigate off-target effects in cellular assays?

Basic Selectivity
Use counter-screens against related targets (e.g., other benzamide-binding enzymes). For example, test inhibition of PARP or HDACs to rule out cross-reactivity .

Advanced Proteomics
Chemical proteomics with activity-based protein profiling (ABPP) identifies off-target interactions. SILAC (stable isotope labeling by amino acids in cell culture) quantifies changes in protein expression post-treatment .

How can crystallization conditions be optimized for X-ray diffraction studies?

Basic Crystallization
Use vapor diffusion with solvents like acetonitrile/water (1:1). Slow cooling from 60°C to 4°C promotes crystal growth. The compound often forms monoclinic crystals (space group P21_1/c) .

Advanced Data Collection
Synchrotron radiation (λ = 0.710–0.980 Å) resolves disorder in the trifluoromethyl group. SHELX refinement with anisotropic displacement parameters improves model accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.